molecular formula C16H13BrClFN2O2S2 B2379995 1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-57-6

1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2379995
CAS No.: 868217-57-6
M. Wt: 463.76
InChI Key: QCZSQUSNVRIWGZ-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a sulfonyl group, a bromophenyl group, a chlorofluorophenyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the sulfonyl group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate nucleophile.

    Introduction of the chlorofluorophenyl group: This step involves the use of 2-chloro-6-fluorobenzyl chloride, which reacts with a suitable base to form the desired intermediate.

    Cyclization to form the dihydroimidazole ring: The final step involves cyclization under acidic or basic conditions to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl and chlorofluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets. The dihydroimidazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)sulfonyl-4-(2-(4-chlorophenoxy)ethyl)piperazine: Similar structure but with a piperazine ring instead of a dihydroimidazole ring.

    N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group and a bromophenyl group but with different functional groups and a valine residue.

Uniqueness

1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromophenyl and chlorofluorophenyl groups, along with the dihydroimidazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClFN2O2S2/c17-11-4-6-12(7-5-11)25(22,23)21-9-8-20-16(21)24-10-13-14(18)2-1-3-15(13)19/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSQUSNVRIWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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